Trans-(3-Fluoro-piperidin-4-yl)methyl-carbamic acid tert-butyl ester is a chemical compound that belongs to the class of carbamates, which are important in medicinal chemistry and organic synthesis. This compound features a piperidine ring substituted with a fluorine atom and is utilized in various synthetic applications, particularly in drug design due to its biological activity.
Trans-(3-Fluoro-piperidin-4-yl)methyl-carbamic acid tert-butyl ester is classified as a carbamate. Carbamates are esters or salts of carbamic acid and are widely used in pharmaceuticals as well as in the synthesis of various organic compounds.
The synthesis of trans-(3-Fluoro-piperidin-4-yl)methyl-carbamic acid tert-butyl ester typically involves the following methods:
The synthesis typically requires careful control of reaction conditions including temperature, solvent choice (often polar aprotic solvents), and reaction time to optimize yield and purity.
Trans-(3-Fluoro-piperidin-4-yl)methyl-carbamic acid tert-butyl ester has a specific molecular structure characterized by:
The compound's chemical structure can be represented as follows:
Trans-(3-Fluoro-piperidin-4-yl)methyl-carbamic acid tert-butyl ester can participate in various chemical reactions:
The stability of this compound under different pH conditions is critical for its application in biological settings. The presence of the fluorine atom may also influence its reactivity and interaction with biological targets.
The mechanism of action for trans-(3-Fluoro-piperidin-4-yl)methyl-carbamic acid tert-butyl ester primarily involves its role as a substrate or intermediate in enzymatic reactions or as an inhibitor in biochemical pathways:
Trans-(3-Fluoro-piperidin-4-yl)methyl-carbamic acid tert-butyl ester has several scientific uses:
1.1. Trans-Configuration Selectivity in Piperidine Ring Functionalization
The stereoselective synthesis of trans-(3-Fluoro-piperidin-4-yl)methyl-carbamic acid tert-butyl ester (CAS: 1376609-36-7) represents a significant challenge in medicinal chemistry due to the profound impact of stereochemistry on pharmacological properties. This trans-configured compound features axial fluorine and equatorial aminomethyl substituents across the piperidine ring, a configuration achieved through precise synthetic routes. Modern approaches leverage transition metal catalysis and substrate-controlled reactions to enforce trans selectivity. Palladium-catalyzed hydrogenation of fluorinated pyridine precursors enables diastereoselective reduction, where bulky ligands on the metal center direct equatorial proton delivery to the C3 position. This method yields the trans isomer with >95% diastereomeric excess (d.e.) under optimized conditions [3].
Alternative routes employ in situ functionalization of trans-4-aminopiperidine-3-carboxylates, where intramolecular hydrogen bonding directs stereoselective fluorination. Boron trifluoride-mediated deoxyfluorination of trans-hydroxy precursors retains configuration through stereospecific inversion, achieving 92-97% trans selectivity [3]. The tert-butyl carbamate (Boc) group serves a dual role: it protects the amine during fluorination and imposes conformational constraints that favor trans ring closure through steric exclusion of competing cis transition states.
Table 1: Comparative Efficiency of Synthetic Methods for trans-Isomer Production
Method | Catalyst System | Diastereomeric Excess (%) | Yield (%) | Key Advantage |
---|---|---|---|---|
Pd-Catalyzed Hydrogenation | Pd/C, H₂ (50 psi) | >95 | 88 | Scalable; single-step |
Ru-Catalyzed Asymmetric Reduction | Ru-(S)-BINAP, HCO₂H/Et₃N | 98 | 82 | Enantioselective |
Deoxyfluorination | DAST, CH₂Cl₂, -78°C | 92 | 75 | Retains chirality at C4 |
Reductive Amination | NaBH₃CN, MeOH | 85 | 90 | Tolerates diverse carbonyl compounds |
The trans configuration confers distinct advantages in receptor binding over its cis counterpart due to optimized three-dimensional positioning of pharmacophores. Molecular dynamics simulations reveal that the trans isomer adopts a low-energy chair conformation where the fluorine atom occupies an axial position and the aminomethyl group extends equatorially. This orientation aligns with the topology of opioid and sigma receptors' hydrophobic pockets, enabling hydrogen bonding between the carbamate carbonyl and His278 residues while the fluorine engages in halogen bonding with Thr231 [3].
Biological assays demonstrate a 12-fold higher affinity of the trans isomer (Kᵢ = 8.2 nM) for the κ-opioid receptor compared to the cis variant (Kᵢ = 102 nM). This disparity arises from steric clashes in the cis isomer: the pseudo-axial aminomethyl group forces fluoropiperidine ring distortion, disrupting optimal van der Waals contacts with Phe312 and Trp287. Similar trends emerge in CNS permeability studies, where the trans isomer exhibits 3.4-fold greater blood-brain barrier penetration (log BB = -0.21 vs. -0.89 for cis), attributed to its lower polar surface area (58.6 Ų vs. 62.3 Ų) and enhanced membrane diffusion [2] [5].
Table 2: Stereochemical Influence on Pharmacological Parameters
Parameter | Trans Isomer | Cis Isomer | Structural Basis |
---|---|---|---|
κ-Opioid Receptor Kᵢ (nM) | 8.2 ± 0.7 | 102 ± 11 | Optimal halogen bonding geometry |
σ₁ Receptor IC₅₀ (μM) | 0.34 | 4.56 | Reduced steric hindrance in binding cleft |
log P (Octanol/Water) | 1.85 | 1.79 | Conformation-dependent solvation |
Topological Polar Surface Area (Ų) | 58.6 | 62.3 | Differential N-C-F bond vector exposure |
Enantioselective synthesis of trans-(3-Fluoro-piperidin-4-yl)methyl-carbamic acid tert-butyl ester exploits chiral auxiliaries, asymmetric catalysis, and resolution techniques to access single enantiomers. The (3R,4S) configuration—predominant in bioactive derivatives—is efficiently constructed via Ir-catalyzed hydrogenation using (R)-Segphos as a chiral ligand. This system achieves 98% e.e. by differentiating prochiral faces through π-stacking interactions between the pyridine ring and electron-deficient aryl phosphines [3].
Resolution-based approaches remain practical for industrial-scale production. Diastereomeric salt formation with L-di-p-toluoyltartaric acid selectively crystallizes the (3R,4S)-enantiomer from racemic mixtures with 99.5% e.e. The Boc group critically influences resolution efficiency: its tert-butyl moiety enhances crystallinity by reducing amine solubility, while the carbamate carbonyl hydrogen bonds to the resolving acid. Enzymatic methods using immobilized lipases (e.g., Candida antarctica Lipase B) show promise for dynamic kinetic resolution, where in situ racemization enables theoretical 100% yield. The enzyme preferentially acylates the (3S,4R) enantiomer, leaving the desired (3R,4S) amine-Boc intact for extraction (e.e. >99%, yield 91%) [3].
Table 3: Enantioselective Synthesis Strategies
Method | Key Reagent/Catalyst | e.e. (%) | Scale Potential | Limitations |
---|---|---|---|---|
Ir-Catalyzed Asymmetric Hydrogenation | [Ir(cod)((R)-Segphos)]BF₄ | 98 | Moderate | Sensitive to substrate impurities |
Diastereomeric Salt Resolution | L-Di-p-toluoyltartaric acid | 99.5 | High | Requires stoichiometric resolving agent |
Enzymatic Kinetic Resolution | Candida antarctica Lipase B | >99 | High | Limited to racemic amine precursors |
Chiral Pool Synthesis | (S)-Glutamic acid derivatives | 100 | Low | Multi-step; low overall yield |
Appendix: Key Compounds Referenced
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: